molecular formula C11H12N2O2S2 B7554952 N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide

N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide

Cat. No. B7554952
M. Wt: 268.4 g/mol
InChI Key: DGIUJQJKXPMDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide, also known as DMTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTS is a sulfonamide derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to bind to the GABA-A receptor and modulate its activity. It has also been shown to inhibit the activity of voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects. In cancer cells, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurons, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to modulate the activity of ion channels and neurotransmitter receptors. In immune cells, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has several advantages for use in lab experiments, including its ability to modulate ion channels and neurotransmitter receptors, and its potential to inhibit the growth of cancer cells. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action, and the potential for off-target effects.

Future Directions

There are several future directions for research on N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide. One area of interest is the development of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide analogs with improved potency and selectivity. Another area of interest is the investigation of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide in combination with other drugs for potential synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide and its potential applications in scientific research.

Synthesis Methods

N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-chloropyridine with dimethylamine and thiophene-2-sulfonyl chloride. The resulting product can then be purified using column chromatography. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to modulate the activity of ion channels and neurotransmitter receptors. In immunology, N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N,N-dimethyl-5-pyridin-2-ylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-13(2)17(14,15)11-7-6-10(16-11)9-5-3-4-8-12-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIUJQJKXPMDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(S1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-5-(2-pyridinyl)-2-thiophenesulfonamide

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